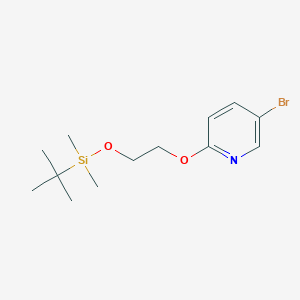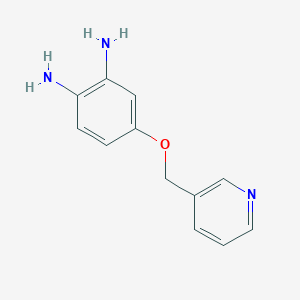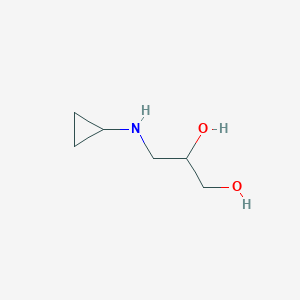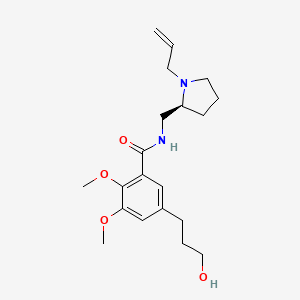
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is an organic compound that features a bromopyridine moiety linked to a tert-butyl-dimethylsilane group through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides or carbonyl-containing compounds.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials for electronic and photonic applications.
Biological Studies: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom on the pyridine ring can act as a leaving group in nucleophilic substitution reactions, while the tert-butyl-dimethylsilane group can provide steric protection and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler brominated pyridine derivative used in similar nucleophilic substitution reactions.
2-(5-Bromopyridin-2-yl)acetonitrile: Another brominated pyridine compound with a nitrile group, used in organic synthesis.
3-(5-Bromopyridin-2-yl)oxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: A more complex derivative used in advanced organic synthesis.
Uniqueness
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is unique due to the presence of the tert-butyl-dimethylsilane group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and functionalized materials.
Properties
Molecular Formula |
C13H22BrNO2Si |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-7-6-11(14)10-15-12/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
LWBRFRFWEYPZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13868250.png)
